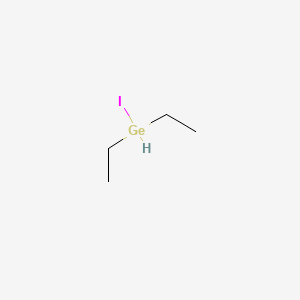
Diethyl(iodo)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(iodo)germane is an organogermanium compound with the molecular formula ( \text{C}4\text{H}{10}\text{GeI} ). It is a member of the organometallic compounds, specifically those containing germanium.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl(iodo)germane can be synthesized through the reaction of diethylgermanium dichloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C}_2\text{H}_5)_2\text{GeCl}_2 + 2 \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_2\text{GeI}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production of diethyliodogermane involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
化学反应分析
Types of Reactions
Diethyl(iodo)germane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form diethylgermanium hydride.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Germanium dioxide (( \text{GeO}_2 ))
Reduction: Diethylgermanium hydride (( \text{(C}_2\text{H}_5)_2\text{GeH} ))
科学研究应用
Diethyl(iodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of semiconductors and other electronic materials.
作用机制
The mechanism by which diethyliodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium can form stable complexes with biomolecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
- Diethylgermanium dichloride
- Diethylgermanium hydride
- Diethylgermanium bromide
Uniqueness
Diethyl(iodo)germane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making diethyliodogermane a valuable compound for specialized applications .
属性
CAS 编号 |
14287-43-5 |
|---|---|
分子式 |
C4H11GeI |
分子量 |
258.666 |
IUPAC 名称 |
diethyl(iodo)germane |
InChI |
InChI=1S/C4H11GeI/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 |
InChI 键 |
WQWPQDMIFSWMOB-UHFFFAOYSA-N |
SMILES |
CC[GeH](CC)I |
同义词 |
Diethyliodogermane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


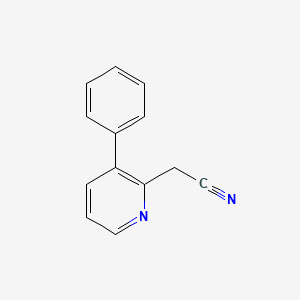
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)
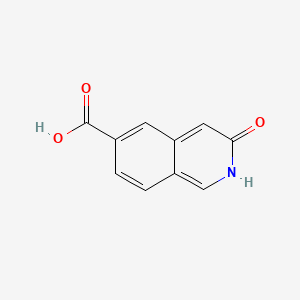
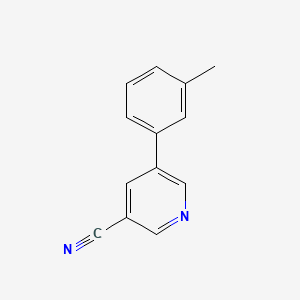
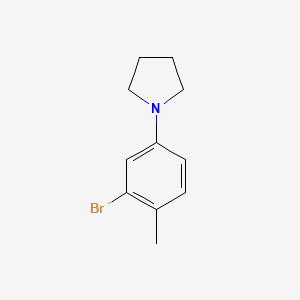
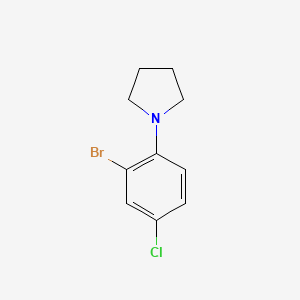
![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)
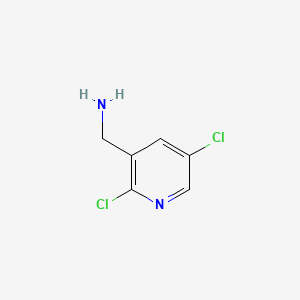
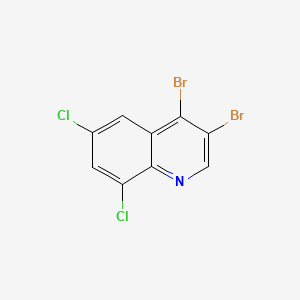
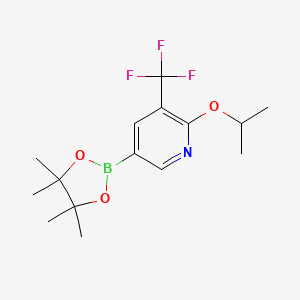
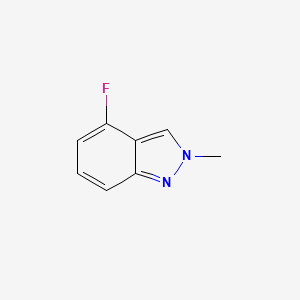
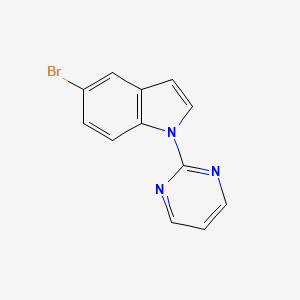
![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)
